molecular formula C9H6F3N B2800655 3-(2,4,5-Trifluorophenyl)propanenitrile CAS No. 1057676-34-2

3-(2,4,5-Trifluorophenyl)propanenitrile

Cat. No.: B2800655
CAS No.: 1057676-34-2
M. Wt: 185.149
InChI Key: VZKDKCKWEPSHGE-UHFFFAOYSA-N
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Description

3-(2,4,5-Trifluorophenyl)propanenitrile is an organic compound with the molecular formula C9H6F3N It is characterized by the presence of a trifluorophenyl group attached to a propanenitrile moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,4,5-Trifluorophenyl)propanenitrile typically involves the reaction of 2,4,5-trifluorobenzyl chloride with sodium cyanide in the presence of a suitable solvent such as dimethyl sulfoxide (DMSO). The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(2,4,5-Trifluorophenyl)propanenitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the nitrile group to primary amines.

    Substitution: The trifluorophenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are commonly used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) and nitric acid (HNO3).

Major Products Formed

    Oxidation: Formation of 3-(2,4,5-trifluorophenyl)propanoic acid.

    Reduction: Formation of 3-(2,4,5-trifluorophenyl)propanamine.

    Substitution: Formation of various substituted trifluorophenyl derivatives.

Scientific Research Applications

3-(2,4,5-Trifluorophenyl)propanenitrile has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in the development of pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 3-(2,4,5-Trifluorophenyl)propanenitrile involves its interaction with specific molecular targets. The trifluorophenyl group can enhance the compound’s binding affinity to certain enzymes or receptors, influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Similar Compounds

  • 3-(2,4-Difluorophenyl)propanenitrile
  • 3-(2,5-Difluorophenyl)propanenitrile
  • 3-(2,4,6-Trifluorophenyl)propanenitrile

Uniqueness

3-(2,4,5-Trifluorophenyl)propanenitrile is unique due to the specific positioning of the fluorine atoms on the phenyl ring. This arrangement can significantly influence its chemical reactivity and interactions with other molecules, making it distinct from other similar compounds .

Properties

IUPAC Name

3-(2,4,5-trifluorophenyl)propanenitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6F3N/c10-7-5-9(12)8(11)4-6(7)2-1-3-13/h4-5H,1-2H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZKDKCKWEPSHGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1F)F)F)CCC#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6F3N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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